[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps:
Esterification: The initial step involves the esterification of octadecanoic acid with a deuterated alcohol under acidic conditions.
Phosphorylation: The esterified product is then phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Quaternization: The final step involves the quaternization of the phosphorylated intermediate with trimethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the deuterated octadecanoyloxy groups.
Reduction: Reduction reactions can target the phosphate group, converting it to a phosphite or phosphonate.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or phosphites.
Substitution: Products include various substituted phosphates or phosphonates.
Scientific Research Applications
Chemistry
The compound is used as a model molecule in studies involving deuterium labeling, which helps in understanding reaction mechanisms and kinetics.
Biology
In biological research, it serves as a probe for studying lipid metabolism and membrane dynamics due to its amphiphilic nature.
Medicine
Industry
In the industrial sector, it can be used in the formulation of specialized lubricants and surfactants due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with lipid bilayers and proteins. The deuterated octadecanoyloxy groups enhance its stability and resistance to metabolic degradation, while the phosphate group facilitates interactions with cellular components. Molecular targets include membrane proteins and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
- [(2R)-3-octadecanoyloxy-2-(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- [(2R)-3-octadecanoyloxy-2-(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Uniqueness
The presence of deuterium atoms in [(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate makes it unique. Deuterium labeling provides enhanced stability and allows for detailed mechanistic studies, setting it apart from its non-deuterated counterparts.
Properties
Molecular Formula |
C44H88NO8P |
---|---|
Molecular Weight |
825.4 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2,33D2,35D2,37D2 |
InChI Key |
NRJAVPSFFCBXDT-PPNCBFJISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.